![molecular formula C11H11ClO4S B1344755 Methyl 1-[4-(chlorosulfonyl)phenyl]cyclopropane-1-carboxylate CAS No. 600134-92-7](/img/structure/B1344755.png)
Methyl 1-[4-(chlorosulfonyl)phenyl]cyclopropane-1-carboxylate
Overview
Description
Methyl 1-[4-(chlorosulfonyl)phenyl]cyclopropane-1-carboxylate is a chemical compound with the molecular formula C11H11ClO4S and a molecular weight of 274.72 g/mol . This compound is known for its unique structure, which includes a cyclopropane ring and a chlorosulfonyl group attached to a phenyl ring. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of Methyl 1-[4-(chlorosulfonyl)phenyl]cyclopropane-1-carboxylate typically involves the reaction of 4-(chlorosulfonyl)benzoyl chloride with methyl cyclopropanecarboxylate in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorosulfonyl group. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Methyl 1-[4-(chlorosulfonyl)phenyl]cyclopropane-1-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonyl group using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The phenyl ring can undergo oxidation reactions to form quinones or other oxidized derivatives.
Common reagents used in these reactions include bases like triethylamine, reducing agents like lithium aluminum hydride, and oxidizing agents like potassium permanganate. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl 1-[4-(chlorosulfonyl)phenyl]cyclopropane-1-carboxylate is a chemical compound with the molecular formula C11H11ClO4S and a molecular weight of 274.72 g/mol . This compound features a cyclopropane ring substituted with a carboxylate group and a chlorosulfonyl group, which contributes to its unique reactivity. The chlorosulfonyl functionality distinguishes it from other similar compounds and makes it a valuable intermediate in organic synthesis and medicinal chemistry.
Potential Applications
This compound has potential applications in organic synthesis and medicinal chemistry. Compounds with similar structures often exhibit significant biological properties, including antimicrobial and anti-inflammatory activities. The presence of the chlorosulfonyl moiety may enhance its reactivity towards biological targets, potentially leading to therapeutic applications.
Interaction studies are essential for understanding its reactivity and potential biological effects. Research suggests that compounds with chlorosulfonyl groups can interact with various biomolecules, influencing enzymatic pathways and possibly exhibiting cytotoxic effects. Further studies are needed to elucidate specific interactions and mechanisms of action.
Structural Comparison
This compound shares structural similarities with several other compounds.
Comparison Table
Compound Name | Structure Features | Unique Aspects |
---|---|---|
Methyl 1-[4-(hydroxymethyl)phenyl]cyclopropane-1-carboxylate | Hydroxymethyl group instead of chlorosulfonyl | Less reactive than chlorosulfonyl derivatives |
Ethyl 1-[4-(chlorophenyl]cyclopropane-1-carboxylate | Lacks the sulfonyl group | More stable; lower reactivity |
Methyl 1-[4-(sulfamoyl)phenyl]cyclopropane-1-carboxylate | Contains a sulfamoyl group | Exhibits different biological activity |
Mechanism of Action
The mechanism of action of Methyl 1-[4-(chlorosulfonyl)phenyl]cyclopropane-1-carboxylate involves the reactivity of the chlorosulfonyl group. This group can react with nucleophiles, such as amino acids in proteins, leading to the formation of covalent bonds and modification of the protein structure . This reactivity makes it useful in the study of enzyme inhibition and protein modification.
Comparison with Similar Compounds
Methyl 1-[4-(chlorosulfonyl)phenyl]cyclopropane-1-carboxylate can be compared with other similar compounds, such as:
Methyl 1-[4-(sulfonyl)phenyl]cyclopropane-1-carboxylate: This compound lacks the chlorine atom in the sulfonyl group, making it less reactive.
This compound: This compound has a similar structure but with different substituents on the phenyl ring, affecting its reactivity and applications.
The uniqueness of this compound lies in its combination of a cyclopropane ring and a reactive chlorosulfonyl group, which provides a versatile platform for various chemical reactions and applications.
Biological Activity
Chemical Structure and Properties
- Molecular Formula : C11H11ClO4S
- Molecular Weight : 274.72 g/mol
- Key Functional Groups : Chlorosulfonyl, carboxylate, cyclopropane
The presence of the chlorosulfonyl group is significant as it enhances the compound's reactivity, potentially allowing it to interact with various biological targets.
The biological activity of methyl 1-[4-(chlorosulfonyl)phenyl]cyclopropane-1-carboxylate primarily arises from the reactivity of the chlorosulfonyl group. This moiety can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that may inhibit enzymatic functions or alter molecular activities.
Biological Activities
While direct studies on the biological activities of this specific compound are scarce, related compounds with similar structural features have demonstrated various biological effects:
- Antimicrobial Activity : Compounds containing chlorosulfonyl groups often exhibit antimicrobial properties. For instance, derivatives of chlorosulfonamides have been shown to possess significant antibacterial activity against various strains of bacteria .
- Anti-inflammatory Effects : Similar compounds have also been noted for their anti-inflammatory properties, which could be attributed to their ability to inhibit specific inflammatory pathways.
Comparative Analysis with Related Compounds
To better understand the potential biological activity of this compound, a comparative analysis with structurally related compounds is useful:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
Methyl 1-[4-(hydroxymethyl)phenyl]cyclopropane-1-carboxylate | Hydroxymethyl group instead of chlorosulfonyl | Less reactive than chlorosulfonyl derivatives |
Ethyl 1-[4-(chlorophenyl]cyclopropane-1-carboxylate | Lacks the sulfonyl group | More stable; lower reactivity |
Methyl 1-[4-(sulfamoyl)phenyl]cyclopropane-1-carboxylate | Contains a sulfamoyl group | Exhibits different biological activity |
The unique chlorosulfonyl functionality in this compound enhances its reactivity compared to these other compounds, making it a valuable candidate for further exploration in medicinal chemistry.
Study on Antimicrobial Activity
In a study investigating the antimicrobial properties of related sulfonamide compounds, it was found that derivatives with chlorosulfonyl groups exhibited promising activity against resistant bacterial strains. The minimum inhibitory concentrations (MICs) ranged from 0.29 to 2.34 μM for effective compounds . This suggests that this compound may also possess similar antimicrobial potential.
Mechanistic Insights
Research indicates that compounds with chlorosulfonyl groups can interact with key enzymes involved in bacterial resistance mechanisms. For example, studies on β-lactamase inhibitors demonstrate that such interactions can lead to the restoration of antibiotic efficacy against resistant pathogens . The mechanism likely involves covalent modification of the enzyme, thereby inhibiting its function.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Methyl 1-[4-(chlorosulfonyl)phenyl]cyclopropane-1-carboxylate, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound is typically synthesized via cyclopropanation reactions using diazo compounds or transition-metal catalysts (e.g., rhodium or palladium). A common approach involves coupling a pre-functionalized cyclopropane precursor with a chlorosulfonylphenyl group. For example, methyl acrylate derivatives can undergo [2+1] cycloaddition with carbenes generated from diazo reagents. Reaction optimization includes controlling temperature (−10°C to 25°C), solvent polarity (dichloromethane or THF), and stoichiometry to minimize side products like ring-opened byproducts . Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization is critical to achieve ≥95% purity .
Q. How is the structure of this compound validated, and what analytical techniques are most reliable?
- Methodological Answer : Structural confirmation requires a combination of:
- Nuclear Magnetic Resonance (NMR) : H and C NMR identify cyclopropane ring protons (δ 1.2–2.5 ppm, characteristic splitting patterns) and ester/chlorosulfonyl groups.
- Mass Spectrometry (HRMS) : High-resolution MS confirms the molecular ion ([M+H] at m/z 302.03 for CHClOS).
- X-ray Crystallography : Single-crystal analysis (e.g., using SHELXL ) resolves stereochemistry and bond angles, critical for verifying cyclopropane ring strain and substituent orientation .
Advanced Research Questions
Q. What strategies mitigate steric hindrance during functionalization of the cyclopropane ring in this compound?
- Methodological Answer : Steric effects from the chlorosulfonyl group and cyclopropane ring complicate further derivatization. Strategies include:
- Protecting Groups : Temporarily masking the sulfonyl chloride (e.g., with tert-butyldimethylsilyl) to enable nucleophilic substitution at the cyclopropane.
- Metal-Catalyzed Cross-Coupling : Using Pd(0)/ligand systems (e.g., Suzuki-Miyaura) to couple aryl boronic acids to the phenyl ring without disrupting the cyclopropane .
- Microwave-Assisted Synthesis : Accelerating reaction kinetics to overcome steric barriers in ring-opening reactions .
Q. How do electronic effects of the chlorosulfonyl group influence the compound’s reactivity in biological systems?
- Methodological Answer : The electron-withdrawing chlorosulfonyl group increases electrophilicity, enhancing interactions with nucleophilic residues in enzymes (e.g., cysteine or lysine). This can be quantified via:
- Density Functional Theory (DFT) : Calculating partial charges on the sulfonyl sulfur (e.g., −0.5 to +0.3 eV) to predict binding affinity.
- Enzyme Inhibition Assays : Measuring IC values against targets like proteases or kinases, where the compound’s sulfonyl group forms reversible covalent bonds .
Q. What contradictions exist in reported biological activities of structurally analogous cyclopropane derivatives, and how can they be resolved?
- Methodological Answer : Discrepancies in IC values (e.g., µM vs. nM ranges) often arise from:
- Assay Variability : Differences in cell lines (HEK293 vs. HeLa) or incubation times.
- Stereochemical Purity : Enantiomeric impurities (e.g., (1R,2R) vs. (1S,2S)) significantly alter activity. Chiral HPLC or SFC (supercritical fluid chromatography) is recommended to verify enantiomeric excess (>99%) .
- Metabolic Stability : Cytochrome P450 interactions can deactivate the compound in vivo, necessitating pharmacokinetic profiling (e.g., liver microsome assays) .
Q. Experimental Design & Data Analysis
Q. How should researchers design stability studies for this compound under varying pH and temperature conditions?
- Methodological Answer :
- pH Stability : Prepare buffers (pH 1–12) and incubate the compound at 37°C for 24–72 hours. Monitor degradation via HPLC-UV (λ = 254 nm). The chlorosulfonyl group is prone to hydrolysis at pH > 9, forming sulfonic acid derivatives .
- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures (>150°C typical for cyclopropanes).
Q. What computational methods predict the compound’s bioavailability and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profile?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Model membrane permeability (e.g., blood-brain barrier penetration) using logP values (calculated: ~2.1) and polar surface area (PSA ≈ 90 Ų).
- In Silico Toxicity : Tools like ProTox-II assess hepatotoxicity risk (e.g., structural alerts for sulfonyl halides) .
Properties
IUPAC Name |
methyl 1-(4-chlorosulfonylphenyl)cyclopropane-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO4S/c1-16-10(13)11(6-7-11)8-2-4-9(5-3-8)17(12,14)15/h2-5H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQDRVUUGONDOGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC1)C2=CC=C(C=C2)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
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